molecular formula C25H32Br2Cl2N2O3 B610754 JAK2 Inhibitor III, SD-1029 CAS No. 118372-34-2

JAK2 Inhibitor III, SD-1029

Número de catálogo: B610754
Número CAS: 118372-34-2
Peso molecular: 639.25
Clave InChI: INKLAKXQHDQKKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JAK2 Inhibitor III, SD-1029, is a cell-permeable xanthenedione compound that acts as a JAK2-selective inhibitor . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src and shows little inhibition towards a panel of 49 other protein kinases in cell-free kinase assays .


Molecular Structure Analysis

The empirical formula of this compound is C25H30Cl2N2O3 · 2HBr . Its molecular weight is 639.25 .


Chemical Reactions Analysis

This compound inhibits autophosphorylation of recombinant JAK2 and decreases levels of phosphorylated JAK2, but not JAK1 or Src .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .

Aplicaciones Científicas De Investigación

  • Inhibition of STAT3 Nuclear Translocation in Cancer Cells : SD-1029 was identified as a micromolar inhibitor of IL-6 or oncostatin-induced STAT3 nuclear translocation, implicating its role as an inhibitor of Jak. It inhibits tyrosyl phosphorylation of the Jak2 isoenzyme and down-regulates antiapoptotic proteins Bcl-XL and survivin, resulting in the induction of apoptosis in various human breast and ovarian cancer cell lines. SD-1029 also enhances apoptosis induced by paclitaxel in ovarian cancer cells, suggesting its potential use in combination therapies for cancer treatment (Duan et al., 2006).

  • Clinical Activity in Relapsed Lymphoma : A phase I study of SB1518, another potent JAK2 inhibitor, showed promising results in patients with relapsed lymphoma, demonstrating clinical and biologic activity in multiple lymphoma subtypes. The inhibitor was well tolerated, with mostly grade 1 and 2 toxicities. This provides proof-of-principle for the therapeutic value of targeting the JAK/STAT pathway in lymphoma (Younes et al., 2012).

  • Structural Basis of JAK2 Inhibition : The structural basis of JAK2 inhibition by a pan-JAK inhibitor was reported, providing invaluable insights for the design of novel, potent, and specific therapeutics against the JAK family. This inhibitor binds deep within a constricted ATP-binding site of JAK2, making extensive interactions with unique residues (Lucet et al., 2006).

  • Treatment of Myeloproliferative Neoplasms and Other Disorders : JAK inhibitors like SD-1029 have been developed for treating myeloproliferative neoplasms (MPNs) following the discovery of the JAK2V617F mutation. They exhibit minimal hematologic toxicity and potent anti-inflammatory activity. The review also discusses their application in inflammation, autoimmune diseases, and graft-versus-host disease (Vainchenker et al., 2018).

  • Efficacy and Safety Profile in Patients with Psoriasis : JAK inhibitors have shown promising results in early phase trials for psoriasis patients, indicating their potential as treatment options. Tofacitinib, a JAK1 and JAK3 inhibitor, and ruxolitinib, a JAK1 and JAK2 inhibitor, have been extensively studied, showing improved clinical symptoms of psoriasis (Hsu & Armstrong, 2014).

Mecanismo De Acción

Target of Action

The primary target of SD-1029 is the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) proteins . These proteins play crucial roles in cell survival and proliferation . Aberrant activation of STAT3 promotes tumor growth and survival in several human cancers, making it an attractive pathway for the development of targeted anticancer therapy .

Mode of Action

SD-1029 inhibits the activation of STAT3 by inhibiting the phosphorylation of JAK2 . It has been shown to inhibit the nuclear translocation of STAT3, which is a necessary step for STAT3 to function as a DNA-binding transcription factor . This inhibition of JAK2 phosphorylation and STAT3 nuclear translocation disrupts the JAK-STAT signaling pathway, which is often aberrantly activated in various types of cancer .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by SD-1029 . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. By inhibiting JAK2 and STAT3, SD-1029 disrupts this signaling pathway, thereby inhibiting the transcription of genes that promote cell survival and proliferation .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .

Result of Action

The inhibition of the JAK-STAT signaling pathway by SD-1029 results in the down-regulation of anti-apoptotic proteins Bcl-X L and survivin, which are target proteins of activated STAT3 . This leads to the induction of apoptosis, or programmed cell death, in several human breast and ovarian cancer cell lines . SD-1029 also enhances apoptosis induced by other drugs, such as paclitaxel, in ovarian cancer cells .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for JAK2 Inhibitor III, SD-1029 .

Direcciones Futuras

JAK inhibitors have revolutionized treatments for a heterogeneous group of disorders, such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed and we await evaluation with interest .

Análisis Bioquímico

Biochemical Properties

SD-1029 inhibits the tyrosyl phosphorylation of Stat3, implicating it as an inhibitor of JAK2 . Further analysis shows that this compound inhibits tyrosyl phosphorylation of the JAK2 isoenzyme . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src .

Cellular Effects

SD-1029 has been shown to effectively inhibit cell proliferation in JAK-activated BA/F3 cell lines as well as phosphorylation and nuclear translocation of cellular Stat3 . It suppresses p-Stat3 levels in human breast and ovarian cancer cell lines . SD-1029 inhibits not only JAK2 phosphorylation, but also the phosphorylation of STAT1 and STAT3 .

Molecular Mechanism

SD-1029 exerts its effects at the molecular level by inhibiting the tyrosyl phosphorylation of Stat3, thereby acting as an inhibitor of JAK2 . It also inhibits the tyrosyl phosphorylation of the JAK2 isoenzyme . This inhibition of JAK2 leads to a decrease in the levels of phosphorylated JAK2, but not JAK1 or Src .

Temporal Effects in Laboratory Settings

Over time, SD-1029 has been observed to inhibit cell growth and induce apoptosis in human liver, breast, and ovarian cancer cell lines . It suppresses p-Stat3 levels in these cell lines .

Metabolic Pathways

SD-1029 is involved in the JAK-STAT signaling pathway, where it inhibits the activation of JAK2 and subsequently the phosphorylation of Stat3 .

Subcellular Localization

While the exact subcellular localization of SD-1029 is not specified in the current literature, it is known to inhibit the nuclear translocation of Stat3 , suggesting that it may interact with this protein in the cytoplasm before it is transported to the nucleus.

Propiedades

IUPAC Name

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLAKXQHDQKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Br2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.